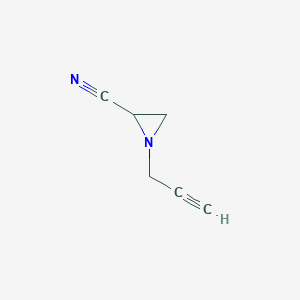
1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of aziridine-2-carbonitrile with propargyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the propargyl bromide, resulting in the formation of the desired product .
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted aziridines, amines, and alcohols .
Scientific Research Applications
1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile involves its high reactivity due to the strained three-membered aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can alkylate nucleophilic sites on biomolecules, such as proteins and DNA, which can result in various biological effects .
Molecular targets and pathways involved include protein disulfide isomerases, which are enzymes that assist in the proper folding of proteins. Inhibition of these enzymes can disrupt protein folding and lead to cell death, making this compound a potential anticancer agent .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxylic acid: This compound has similar reactivity but differs in its functional groups, leading to different applications and biological activities.
1-(Prop-2-en-1-yl)aziridine:
Aziridine-2-carboxamide: Known for its anticancer properties, this compound has been used in clinical settings and has a different mechanism of action compared to this compound.
The uniqueness of this compound lies in its combination of the aziridine ring and the propargyl group, which imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
75985-35-2 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
1-prop-2-ynylaziridine-2-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-2-3-8-5-6(8)4-7/h1,6H,3,5H2 |
InChI Key |
PGGYBMMLXSFYRM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















